1,6-dimethyl-2(1H)-pyrazinone
Description
Structure
3D Structure
Properties
CAS No. |
137232-62-3 |
|---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
1,6-dimethylpyrazin-2-one |
InChI |
InChI=1S/C6H8N2O/c1-5-3-7-4-6(9)8(5)2/h3-4H,1-2H3 |
InChI Key |
MVOFQFRALBXVIA-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC(=O)N1C |
Canonical SMILES |
CC1=CN=CC(=O)N1C |
Synonyms |
2(1H)-Pyrazinone,1,6-dimethyl-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 2 1h Pyrazinone Systems
Historical and Foundational Approaches to 2(1H)-Pyrazinone Synthesis
Early methods for synthesizing 2(1H)-pyrazinones were pivotal in establishing the fundamental chemistry of this heterocyclic system. These approaches often involved multi-step procedures and provided the basis for future synthetic refinements.
A significant early contribution to the synthesis of asymmetrically substituted 2(1H)-pyrazinones was reported by Tota and Elderfield in 1942. rsc.orgsemanticscholar.org Prior to their work, existing methods typically resulted in pyrazinones with identical substituents at the C-3 and C-6 positions. rsc.orgsemanticscholar.org The Tota and Elderfield method allows for the preparation of 5,6-disubstituted and 3,5,6-trisubstituted 2(1H)-pyrazinones with different substituents. rsc.orgsemanticscholar.org
The synthesis begins with the condensation of the hydrochloride of a 1,2-disubstituted α-amino ketone with a 2-bromo- or 2-chloro-substituted acid halide. rsc.orgnih.gov The resulting ketoamide is then treated with ammonia in the presence of sodium iodide to form a dihydropyrazine intermediate, which subsequently undergoes air oxidation to yield the final 2(1H)-pyrazinone. rsc.orgnih.gov
Table 1: Overview of the Tota and Elderfield Method
| Step | Reactants | Intermediate/Product | Key Transformation |
|---|---|---|---|
| 1 | α-Amino ketone hydrochloride, α-Haloacetyl halide | Ketoamide | Condensation |
| 2 | Ketoamide, Ammonia, Sodium Iodide | Dihydropyrazine | Cyclization |
One of the most significant and widely used methods for the synthesis of 2(1H)-pyrazinones is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. rsc.orgsemanticscholar.orgnih.gov This approach, first described by R. G. Jones in 1949, involves the formation of bonds between N-1 and C-6, and N-4 and C-5 of the pyrazinone ring. rsc.orgsemanticscholar.orgnih.gov
In the original procedure developed by Jones, the reaction was carried out using free α-amino acid amides in the presence of a base such as sodium hydroxide, potassium hydroxide, or piperidine. rsc.orgnih.gov A major limitation of this initial method was the difficulty in preparing the free α-amino acid amides, particularly those with low molecular weights. rsc.orgnih.gov Subsequently, Karmas and Spoerri demonstrated that the condensation could be effectively performed using the hydrohalide salts of the amino acid amides, which are more readily synthesized and accessible. rsc.orgnih.gov
The condensation of an α-amino acid amide with an unsymmetrical 1,2-dicarbonyl compound, such as methylglyoxal, can lead to the formation of two possible regioisomers. semanticscholar.orgnih.gov The regioselectivity of this reaction has been a subject of study. When methylglyoxal is reacted with various α-amino acid amides, the 5-methyl-2(1H)-pyrazinone is typically formed as the major or sole product. semanticscholar.orgnih.govresearchgate.net However, the regioselectivity can be influenced by the reaction conditions. For instance, the presence of sodium bisulfite in the reaction mixture has been shown to favor the formation of the 6-methyl isomer. semanticscholar.orgnih.govresearchgate.net In a specific case, the reaction of methylglyoxal with alanine amide was confirmed by X-ray crystallography to produce 3,5-dimethyl-2(1H)-pyrazinone. nih.govresearchgate.net
The Jones and Karmas and Spoerri method has proven to be a versatile tool for the synthesis of a wide array of substituted 2(1H)-pyrazinones with potential applications in various fields. rsc.orgsemanticscholar.org For example, this method has been employed in the synthesis of analogues of 2-isobutyl-3-methoxypyrazine, a compound known for its bell pepper aroma, to explore new flavoring agents. rsc.orgsemanticscholar.org In the field of medicinal chemistry, this synthetic route has been utilized to prepare a series of potential allosteric Akt kinase inhibitors featuring a 2(1H)-pyrazinone core. rsc.orgsemanticscholar.org The reaction of a benzil derivative with different amino acid amides yielded two regioisomers that were subsequently screened for their inhibitory activity against Akt kinases. rsc.orgsemanticscholar.org
Table 2: Examples of Substituted 2(1H)-Pyrazinones Synthesized via the Jones and Karmas and Spoerri Method
| α-Amino Acid Amide | 1,2-Dicarbonyl Compound | Resulting 2(1H)-Pyrazinone | Potential Application |
|---|---|---|---|
| Various | Glyoxal | 3-Alkyl-2(1H)-pyrazinones | Flavor ingredients |
| Various | Benzil derivative | 3-Alkyl-5,6-diphenyl-2(1H)-pyrazinones | Akt kinase inhibitors |
One-Pot Condensation of α-Amino Acid Amides with 1,2-Dicarbonyl Compounds (e.g., Jones and Karmas and Spoerri Method)
Advanced Strategies for 2(1H)-Pyrazinone Ring Construction
Building upon the foundational methods, more advanced strategies have been developed to address challenges such as regioselectivity and to expand the scope of accessible 2(1H)-pyrazinone derivatives.
An effective method for controlling the regioselectivity in the synthesis of 6-alkyl-2(1H)-pyrazinones was developed by Bergeron. semanticscholar.orgnih.gov This strategy involves the condensation of an α-amino acid amide with a 1,2-diketone mono Schiff base. semanticscholar.orgnih.gov The key to this method is the differential reactivity of the carbonyl and imino groups of the ketoimine intermediate. semanticscholar.orgnih.gov This difference in reactivity directs the cyclization to proceed in a specific manner, yielding a single regioisomer. semanticscholar.orgnih.gov For instance, the condensation of leucinamide with the appropriate ketoimine exclusively produces deoxyaspergillic acid (3,6-diisobutyl-2(1H)-pyrazinone). semanticscholar.orgnih.gov This approach provides a significant advantage over methods that may produce mixtures of isomers when using unsymmetrical starting materials.
Copper(II)-Catalyzed Routes from α-Azido-N-allylamides
A notable method for the synthesis of 5-formyl-2(1H)-pyrazinones involves a copper(II)-catalyzed reaction of α-azido-N-allylamides. nih.govsemanticscholar.org This process is conducted under an oxygen atmosphere and results in moderate to good yields of the pyrazinone products. nih.gov
The proposed mechanism for this transformation begins with a 1,3-dipolar cycloaddition between the azide and the alkene functional groups of the starting material to form a bicyclic triazoline intermediate. nih.gov This intermediate then undergoes denitrogenative fragmentation, losing N₂, to yield a bicyclic aziridine. nih.gov Subsequently, a single-electron oxidation of the aziridine by Cu(OAc)₂ and deprotonation leads to the ring opening of the aziridine. nih.gov This sequence facilitates the formation of the N-4 to C-5 bond, constructing the pyrazinone ring. nih.govsemanticscholar.org
Table 1: Overview of Copper(II)-Catalyzed Synthesis
| Starting Material | Catalyst | Atmosphere | Key Transformation | Product Type |
|---|
Multi-component Reactions: Ugi-Based Approaches
Multi-component reactions (MCRs), particularly those based on the Ugi reaction, provide an efficient pathway for assembling diverse and polysubstituted pyrazin-2(1H)-ones. nih.govresearchgate.netacs.org These one-pot procedures are valued for their high efficiency and ability to generate complex molecules from simple, readily available starting materials. researchgate.netacs.org
One such strategy is the Ugi four-component reaction (Ugi-4CR) followed by a deprotection and cyclization sequence (Ugi/Deprotect/Cyclize). researchgate.net Advanced intermediates are synthesized through the Ugi reaction of components like isocyanides, aldehydes, masked amino aldehydes, and carboxylic acids (including N-protected amino acids). researchgate.net The masked aldehyde allows for a subsequent acid-mediated deprotection and cyclization to form the pyrazinone ring. researchgate.net This approach has been successfully used to create various pyrazin-2(1H)-one-based frameworks. researchgate.netacs.org
Another developed sequence involves a four-component Ugi reaction of arylglyoxals, primary amines, α-azidovinyl acids, and isocyanides to produce an azide intermediate. nih.gov This intermediate is then treated with triphenylphosphine, initiating a domino reaction sequence of Staudinger, aza-Wittig, and isomerization to yield polysubstituted pyrazin-2(1H)-ones in good yields. nih.gov
Table 2: Ugi-Based Synthetic Strategies for 2(1H)-Pyrazinones
| Strategy | Components | Key Steps | Final Product |
|---|---|---|---|
| Ugi/Deprotect/Cyclize | Isocyanide, aldehyde, masked amino aldehyde, carboxylic acid | Ugi 4-component reaction, acid-mediated deprotection, cyclization | Pyrazin-2(1H)-one frameworks |
Formation from 2-Chloroketone Oximes and α-Amino Acid Esters
The synthesis of 3,6-disubstituted 2(1H)-pyrazinones can be accomplished through the reaction of 2-chloroketone oximes with α-amino acid esters. semanticscholar.orgrsc.org This method facilitates the formation of the bonds between N-1 and C-2, and between N-4 and C-5 of the pyrazinone ring. semanticscholar.orgrsc.org This synthetic route has been successfully applied to the preparation of naturally occurring pyrazinones such as deoxyaspergillic acid. semanticscholar.orgrsc.org
Synthesis from Anhydrides (e.g., dl-alanyl-leucyl anhydride, dl-alanyl-valyl anhydride)
Diketopiperazines, which are cyclic anhydrides of dipeptides, serve as readily available precursors for 2(1H)-pyrazinones. nih.govsemanticscholar.org This method involves the conversion of the diketopiperazine into a chloro-substituted pyrazine intermediate, which is then transformed into the final pyrazinone. nih.gov For example, symmetric diketopiperazines like DL-alanine anhydride can be used to produce 3,6-dimethyl-2(1H)-pyrazinone. semanticscholar.org Similarly, the treatment of DL-leucine anhydride with phosphoryl chloride yields 3,6-diisobutyl-2(1H)-pyrazinone, a compound also known as flavacol. semanticscholar.org This approach was instrumental in elucidating the structure of flavacol. semanticscholar.org
Formation of 1,6-Dimethyl-2(1H)-pyrazinone in Complex Systems
This compound is one of several volatile pyrazinones that have been identified in complex chemical environments, particularly those resulting from the Maillard reaction. nih.govacs.org
Pathways within Maillard Reaction Systems
The Maillard reaction (MR), a non-enzymatic browning reaction between amino compounds and reducing sugars, is a key source of flavor and color in thermally processed foods. researchwithrutgers.comacs.org Within these complex reaction cascades, several pyrazinones, including this compound, have been identified. nih.govacs.org The formation of these compounds is linked to the interaction between peptides and α-dicarbonyls, which are degradation products of sugars formed during the reaction. nih.govresearchgate.net Specifically, the reaction between the dipeptide diglycine and α-dicarbonyls such as glyoxal, methylglyoxal, and diacetyl has been identified as a primary formation route for these pyrazinones. nih.govacs.org
Pathways within Amadori Rearrangement Products
Amadori rearrangement products (ARPs) are key intermediates in the early stages of the Maillard reaction and are increasingly recognized for their role in flavor development. nih.govacs.org Studies have shown that peptide-ARPs can generate specific flavor compounds. researchgate.net Research has confirmed the presence of this compound in systems containing small peptide-ARPs. nih.govacs.orgresearchgate.net The formation pathway in these systems mirrors that in the broader Maillard reaction, where the peptide portion of the ARP reacts with α-dicarbonyls. nih.gov
Table 3: Pyrazinones Identified in Maillard Reaction and Amadori Rearrangement Product Systems
| Compound | Found in Maillard Reaction | Found in ARP Systems |
|---|---|---|
| 1-methyl-2(1H)-pyrazinone | Yes | Yes |
| 1,5-dimethyl-2(1H)-pyrazinone | Yes | Yes |
| This compound | Yes | Yes |
Chemical Reactivity and Derivatization Strategies of 2 1h Pyrazinones
Functionalization of the 2(1H)-Pyrazinone Ring
Functionalization of the 2(1H)-pyrazinone ring is a cornerstone for creating diverse molecular architectures. The strategic introduction of substituents at various positions of the heterocyclic core is typically achieved through the use of halogenated pyrazinones, which act as versatile precursors for subsequent reactions. nih.govrsc.org
3,5-Dihalo-2(1H)-pyrazinones are highly valuable and versatile building blocks for the synthesis of a wide array of substituted heterocyclic compounds. nih.govingentaconnect.com Their preparation can be achieved in multigram quantities through methods such as the reaction of an α-aminonitrile with an oxalyl halide. nih.govrsc.org This process involves the acylation of the α-aminonitrile, followed by cyclization to a pyrazine-2,3-dione intermediate, which is then halogenated by excess oxalyl halide. nih.gov The use of microwave irradiation can significantly accelerate the synthesis of these dihalogenated scaffolds. ingentaconnect.com
These halogenated pyrazinones, such as 3,5-dichloro- and 3,5-dibromo-2(1H)-pyrazinones, offer two distinct reactive sites for sequential and selective functionalization, making them ideal starting materials in synthetic chemistry programs. nih.govrsc.orgresearchgate.net
The C-3 position of 3,5-dihalo-2(1H)-pyrazinones is particularly susceptible to nucleophilic attack due to its character as an imidoyl chloride moiety. nih.govrsc.org This allows for selective derivatization at this position through addition/elimination reactions with a variety of nucleophiles. nih.gov A wide range of nucleophiles, including amines, can be introduced at the C-3 position. rsc.org For instance, in the development of kinase inhibitors, sequential and chemoselective nucleophilic substitution of 5-bromo-3-chloropyrazin-2-one with various amines is a key step, typically performed using microwave heating to drive the reaction. researchgate.netresearchgate.net
This selective reactivity enables the introduction of diverse functional groups at C-3 while leaving the halogen at the C-5 position available for subsequent transformations. nih.govrsc.org
While the C-3 position is readily functionalized by nucleophilic substitution, derivatization of the C-5 vinylhalo position is generally more challenging. nih.govrsc.org A common strategy involves first derivatizing the C-3 position and then introducing substituents at C-5 through metal-catalyzed cross-coupling reactions. nih.govrsc.org
5-Bromo-2(1H)-pyrazinone derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.govrsc.org This allows for the formation of carbon-carbon bonds by coupling the pyrazinone with various aryl or heteroaryl boronic acids. researchgate.net This two-step sequence—nucleophilic substitution at C-3 followed by a Pd-catalyzed cross-coupling at C-5—provides a powerful and flexible route to asymmetrically 3,5-disubstituted 2(1H)-pyrazinones. researchgate.netresearchgate.net These reactions are often facilitated by microwave irradiation, which reduces reaction times and improves yields. researchgate.net
| C-3 Substituent (from Nucleophilic Substitution) | Boronic Acid Coupling Partner | Palladium Catalyst | Reaction Conditions | C-5 Substituted Product | Yield |
|---|---|---|---|---|---|
| 4-Morpholinyl | 4-Methoxyphenylboronic acid | PdCl2(dppf) | MeCN, 0.5 M aq Na2CO3, Microwave 150 °C, 20 min | 3-(4-Morpholinyl)-5-(4-methoxyphenyl)pyrazin-2(1H)-one | 78% |
| Pyrrolidin-1-yl | 3-Thiopheneboronic acid | PdCl2(dppf) | MeCN, 0.5 M aq Na2CO3, Microwave 150 °C, 20 min | 3-(Pyrrolidin-1-yl)-5-(3-thienyl)pyrazin-2(1H)-one | 80% |
| (4-Methylpiperazin-1-yl) | 3-Pyridinylboronic acid | PdCl2(dppf) | MeCN, 0.5 M aq Na2CO3, Microwave 150 °C, 20 min | 3-(4-Methylpiperazin-1-yl)-5-(3-pyridinyl)pyrazin-2(1H)-one | 31% |
| Anilino | Phenylboronic acid | PdCl2(dppf) | MeCN, 0.5 M aq Na2CO3, Microwave 150 °C, 20 min | 3-Anilino-5-phenylpyrazin-2(1H)-one | 99% |
Cycloaddition Chemistry of 2(1H)-Pyrazinone Derivatives
The azadiene system within the 2(1H)-pyrazinone ring can participate in cycloaddition reactions, providing a pathway to complex fused and bicyclic heterocyclic systems. nih.govrsc.org A particularly notable transformation is the generation of mesoionic 1H-pyrazinium-3-olates, which act as 1,3-dipoles in subsequent cycloaddition reactions. nih.govrsc.org
1H-Pyrazinium-3-olates, also known as 3-oxidopyraziniums, are azomethine ylides derived from 2(1H)-pyrazinones. nih.govnih.gov Their generation is typically achieved via a two-step sequence: selective N-alkylation at the imine nitrogen (N-1) of the pyrazinone ring, followed by deprotonation of the resulting N-alkyl-2-oxo-1,2-dihydropyrazin-1-ium salt. nih.govrsc.orgacs.org The deprotonation is usually accomplished with a mild base, such as triethylamine, at room temperature. acs.org
These 3-oxidopyrazinium species are highly reactive 1,3-dipoles that readily engage with dipolarophiles without the need for harsh reaction conditions. nih.govacs.org
3-Oxidopyraziniums undergo [3+2] cycloaddition reactions (1,3-dipolar cycloadditions) with a variety of dipolarophiles, including electron-deficient alkenes like acrylates and acrylic acid derivatives. nih.govnih.gov These reactions typically proceed under mild conditions and lead to the formation of 3,8-diazabicyclo[3.2.1]octanone frameworks. nih.govnih.govrecercat.cat
For example, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl acrylate (B77674) yields the corresponding 3,8-diazabicyclo[3.2.1]octane. nih.govacs.org Computational and experimental studies have shown that these reactions are often highly regioselective and stereoselective, with a preference for the exo isomer. acs.orgrepository.mu The reaction can be performed as a convenient one-pot procedure where the 3-oxidopyrazinium is generated in situ in the presence of the dipolarophile. acs.org This methodology provides efficient access to complex bicyclic structures that are valuable in peptidomimetics and drug discovery. ingentaconnect.com
| 3-Oxidopyrazinium Derivative | Dipolarophile | Solvent | Conditions | Major Product Type | Yield |
|---|---|---|---|---|---|
| 1-(4-Methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium | Methyl acrylate | Acetonitrile | Room Temperature | 3,8-Diazabicyclo[3.2.1]octane | 51% |
| 1-(4-Methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium | tert-Butyl acrylate | Acetonitrile | Room Temperature | 3,8-Diazabicyclo[3.2.1]octane | 73% |
| 1-(4-Methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium | Methyl crotonate | Acetonitrile | Room Temperature | 3,8-Diazabicyclo[3.2.1]octane | 60% |
| 1-(4-Methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium | Acrylic acid | Acetonitrile | Room Temperature, 10 days | Tricyclic lactone-lactam | 71% |
| 1,5,6-Trimethyl-3-oxidopyrazinium | Methyl methacrylate | Acetonitrile | Room Temperature | Tricyclic lactone-lactam | Not specified |
Mechanistic Pathways of Bicyclo[3.2.1]octanone and Bicyclo[2.2.2]octane Formation, Including Rearrangements (e.g., Wagner–Meerwein)
The formation of bicyclo[3.2.1]octanone and bicyclo[2.2.2]octane structures from 2(1H)-pyrazinones often proceeds through complex cycloaddition reactions followed by rearrangements. 3-Oxidopyraziniums, which are azomethine ylides derived from 2(1H)-pyrazinones, can undergo 1,3-dipolar cycloadditions with various dipolarophiles like acrylate and acrylic acid derivatives. researchgate.net
The reaction of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with dipolarophiles such as methyl and tert-butyl acrylate, as well as methyl crotonate, primarily yields 3,8-diazabicyclo[3.2.1]octane derivatives. researchgate.net However, trace amounts of the corresponding 2,5-diazabicyclo[2.2.2]octane are also observed. researchgate.net Conversely, when methyl 2-phenyl acrylate is used as the dipolarophile, the main product is the 2,5-diazabicyclo[2.2.2]octane. researchgate.net
A key mechanistic feature is the conversion of the initially formed 3,8-diazabicyclo[3.2.1]octane into the more stable 2,5-diazabicyclo[2.2.2]octane via a Wagner–Meerwein rearrangement . researchgate.netwikipedia.orgnumberanalytics.com This type of rearrangement is a class of carbocation 1,2-rearrangement where an alkyl group shifts from one carbon to an adjacent one. wikipedia.org This process is crucial for achieving different bicyclic skeletons from a common intermediate. The Wagner-Meerwein rearrangement is known for its ability to facilitate the construction of complex molecular frameworks, including those with quaternary chiral centers. numberanalytics.comsioc-journal.cn
The reaction pathway is influenced by factors such as the substituents on the pyrazinone ring and the nature of the dipolarophile. researchgate.net For instance, the presence of radical-stabilizing groups can influence the rearrangement of bicyclo[2.2.2]octene systems to the more strained bicyclo[3.2.1]octene systems. escholarship.org The interplay between ring strain and radical stability often dictates the product distribution. escholarship.org
When acrylic acid and 2-phenylacrylic acid are employed as dipolarophiles, the reaction can proceed further. Following the formation of the 2,5-diazabicyclo[2.2.2]octane through the previously described mechanism, an intramolecular lactonization can occur, leading to the formation of novel tricyclic fused lactone-lactam systems. researchgate.net
Table 1: Products from the Cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium
| Dipolarophile | Major Product | Minor Product/Further Reaction |
| Methyl acrylate | 3,8-diazabicyclo[3.2.1]octane | 2,5-diazabicyclo[2.2.2]octane |
| tert-Butyl acrylate | 3,8-diazabicyclo[3.2.1]octane | 2,5-diazabicyclo[2.2.2]octane |
| Methyl crotonate | 3,8-diazabicyclo[3.2.1]octane | 2,5-diazabicyclo[2.2.2]octane |
| Methyl 2-phenyl acrylate | 2,5-diazabicyclo[2.2.2]octane | - |
| Acrylic acid | Tricyclic fused lactone-lactam | - |
| 2-Phenylacrylic acid | Tricyclic fused lactone-lactam | - |
Photochemical Transformations of 2(1H)-Pyrazinones
Solid-State Photodimerization Phenomena
In the solid state, certain 2(1H)-pyrazinones undergo photodimerization upon irradiation. For example, the irradiation of 1-methyl-5,6-diphenyl-2(1H)-pyrazinone and 1-methyl-5,6,7,8-tetrahydro-2(1H)-quinoxalinone in the solid state leads to the formation of [4+4] syn-trans cyclodimers in nearly quantitative yields. oup.com This is in contrast to their behavior in the solution phase, where they are generally inert to photolysis. oup.com The structure of these photoproducts has been confirmed through spectroscopic methods and X-ray crystallographic analysis. oup.com
The crystal packing of the 2(1H)-pyrazinone molecules plays a crucial role in determining the outcome of the photoreaction. researchgate.net For photodimerization to occur, the reactive double bonds of adjacent molecules must be aligned in a specific orientation. nih.gov Some crystalline forms of 1-methyl- and 1-ethyl-5,6-diphenylpyrazin-2-one are light-sensitive and undergo photodimerization, while other polymorphic forms are light-stable. researchgate.net In the light-sensitive forms, the molecules are packed in stacks, which facilitates the [4+4] cycloaddition. researchgate.net Interestingly, in some cases where there are two crystallographically independent molecules in the asymmetric unit, only one of the possible pairs of molecules undergoes dimerization, suggesting that subtle factors like weak hydrogen bonds can control the reactivity. researchgate.net
Reactions with Singlet Oxygen: Peroxide Formation
2(1H)-Pyrazinones can react with singlet oxygen (¹O₂) to form stable endoperoxides. rsc.org This reaction typically occurs upon irradiation of the pyrazinone in the presence of oxygen, where the pyrazinone itself can act as a sensitizer (B1316253) to generate singlet oxygen. rsc.org The singlet oxygen then undergoes a [4+2] cycloaddition with the diene system of the pyrazinone ring to yield the corresponding endoperoxide.
The formation of these peroxides is a key intermediate step in the photooxidative degradation of 2(1H)-pyrazinones. rsc.org The stability of the resulting endoperoxides can vary depending on the substituents on the pyrazinone ring.
Amide Derivative Formation under Oxidative Conditions
Under prolonged irradiation in an alcohol solvent and under an oxygen atmosphere, 2(1H)-pyrazinones can be converted into amide derivatives. rsc.org This transformation proceeds through the initially formed endoperoxide intermediate. The mechanism involves the cleavage of the O–O bond of the peroxide, followed by the addition of the alcohol solvent and a subsequent rearrangement. This rearrangement is accompanied by the elimination of a nitrile derivative, ultimately yielding an N-alkyl-acetamide derivative. rsc.org
For instance, the irradiation of 1-alkyl-5,6-diarylpyrazin-2(1H)-ones in an alcohol under oxygen produces N-alkyl-acetamide derivatives in moderate yields. rsc.org
Table 2: Photochemical Reactions of 2(1H)-Pyrazinones
| Reaction Condition | Reactant(s) | Product(s) | Key Intermediate |
| Solid-state irradiation | 1-Methyl-5,6-diphenyl-2(1H)-pyrazinone | [4+4] syn-trans cyclodimer | - |
| Irradiation in the presence of O₂ | 2(1H)-Pyrazinone | Endoperoxide | Singlet oxygen |
| Irradiation in alcohol under O₂ | 1-Alkyl-5,6-diarylpyrazin-2(1H)-one | N-Alkyl-acetamide derivative, Nitrile | Endoperoxide |
Reactions with Carbanions Derived from Activated Methylene (B1212753) Isocyanides
2(1H)-Pyrazinones can be synthesized through a novel ring transformation of mesoionic 1,3-oxazolium-5-olates by reacting them with carbanions derived from activated methylene isocyanides, such as p-toluenesulfonylmethyl isocyanide (TosMIC) and ethyl isocyanoacetate. jst.go.jp This reaction provides an efficient route to multiply substituted 2(1H)-pyrazinones. jst.go.jpresearchgate.net
The proposed mechanism involves the initial deprotonation of the active methylene group of the isocyanide reagent by a base, followed by a nucleophilic attack of the resulting carbanion on the C-2 position of the mesoionic oxazole (B20620) ring. rsc.orgudg.edu This is followed by a series of steps including proton transfer, ring closure, and autooxidation to afford the 2(1H)-pyrazinone. jst.go.jprsc.org It has been shown through O-18 labeling experiments that the carbonyl oxygen at the C-2 position of the resulting pyrazinone originates from molecular oxygen. researchgate.net
The C3-position of the pyrazinone core is electrophilically reactive and can undergo further nucleophilic attack. jst.go.jp For example, the synthesized 2(1H)-pyrazinone can react with excess TosMIC to form imidazo[1,5-a]pyrazin-8(7H)-one derivatives. jst.go.jp
Spectroscopic Characterization and Structural Elucidation of 1,6 Dimethyl 2 1h Pyrazinone and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Assignment and Regioselectivity Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyrazinone derivatives. Both ¹H and ¹³C NMR spectra offer a wealth of information regarding the chemical environment of individual atoms within the molecule.
In the case of 1,6-dimethyl-2(1H)-pyrazinone, the ¹H NMR spectrum would be expected to show distinct signals for the two methyl groups and the protons on the pyrazinone ring. The chemical shifts (δ) of these protons are influenced by their electronic environment. For instance, in a related compound, 3,6-dimethyl-2(1H)-pyrazinone, the methyl protons appear as singlets, and their specific chemical shifts help to confirm their positions on the pyrazinone core. sookmyung.ac.kr
Furthermore, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are critical for establishing the connectivity between protons and carbons. researchgate.net COSY experiments identify protons that are coupled to each other, typically on adjacent carbons, while HMBC reveals longer-range couplings between protons and carbons (usually 2-3 bonds away). researchgate.net For example, an HMBC correlation between the protons of a methyl group and a specific carbon atom in the pyrazinone ring can definitively place that methyl group at a particular position. researchgate.netmdpi.com
NMR is also paramount in studies of regioselectivity during the synthesis of pyrazinone analogues. nih.govorganic-chemistry.org When a reaction can potentially yield multiple isomers, NMR analysis of the product mixture allows for the identification and quantification of the major and minor regioisomers. For example, in the synthesis of substituted pyrazinones, the regiochemistry of the final products is often confirmed using NOE (Nuclear Overhauser Effect) experiments, which can determine the spatial proximity of different parts of the molecule. organic-chemistry.orgnih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Pyrazinone Analogues
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Reference |
|---|---|---|---|---|
| 3,5-dimethyl-2(1H)-pyrazinone | ¹H | --- | --- | rsc.org |
| ¹³C | --- | --- | rsc.org | |
| 3-(4-Chlorophenylamino)-1,6-dimethyl-5-(2-methyl-phenoxy)pyrazin-2(1H)-one | ¹H | 8.12 (s, 1H), 7.40 (d, J=9.15 Hz, 2H), 7.25 (d, J=7.32 Hz, 1H), 7.18−7.03 (m, 4H), 6.85 (dd, J=8.07, 1.1 Hz, 1H), 3.62 (s,3H), 2.35 (s, 3H), 2.30 (s, 3H) | s, d, m, dd | acs.org |
| ¹³C | 154.9, 151.6, 143.6, 141.4, 137.9, 131.4, 129.6, 129.1, 127.5, 127.1, 123.7, 119.8, 118.8, 112.9, 32.3, 16.7, 12.7 | --- | acs.org | |
| Butrepyrazinone | ¹H & ¹³C | See reference for detailed data | --- | mdpi.comresearchgate.net |
| 3,6-diisopropyl-5-methylpyrazin-2(1H)-one | ¹H & ¹³C | See reference for detailed data | --- | acgpubs.org |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. researchgate.netmcgill.ca High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound, which is a critical piece of data for identifying new or unknown pyrazinone derivatives. acs.orgacgpubs.orgrsc.org
In the mass spectrum of a pyrazinone, the molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation of the molecular ion upon electron impact (EI) or other ionization methods results in a series of fragment ions. The pattern of these fragments is often characteristic of the compound's structure and can be used to deduce the nature and position of substituents on the pyrazinone ring. researchgate.netresearchgate.net For instance, the loss of specific neutral fragments, such as CO or an alkyl radical, can indicate the presence of certain functional groups and their locations. tandfonline.com
For complex pyrazinone analogues, tandem mass spectrometry (MS/MS) can be employed to further elucidate the structure. In an MS/MS experiment, a specific fragment ion is selected and subjected to further fragmentation, providing more detailed structural information. nih.gov This technique is particularly useful for distinguishing between isomers that may have very similar primary mass spectra.
Table 2: High-Resolution Mass Spectrometry Data for Selected Pyrazinone Analogues
| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| 3-(4-Chlorophenylamino)-1,6-dimethyl-5-(2-methyl-phenoxy)pyrazin-2(1H)-one | HR-MS | 355.1087 [M⁺•] | 355.1080 | acs.org |
| 3-(4-Chlorophenylamino)-5-(2,4-dimethylphenoxy)-1,6-dimethylpyrazin-2(1H)-one | HR-MS | 369.1244 [M⁺•] | 369.1242 | acs.org |
| 4-(6-Bromo-4,5-dimethyl-3-oxo-3,4-dihydropyrazin-2-ylamino)benzonitrile | HR-MS | 318.0116 [M⁺•] | 318.0127 | acs.org |
X-ray Crystallography for Definitive Structural Determination and Stereochemical Analysis
X-ray crystallography has been instrumental in confirming the structures of various pyrazinone derivatives, especially in cases where NMR data alone is insufficient to distinguish between possible isomers. nih.govrsc.org For example, the structure of 3,5-dimethyl-2(1H)-pyrazinone was unequivocally confirmed by X-ray crystallography, resolving any ambiguity from its synthesis. nih.govrsc.org
Furthermore, this technique is crucial for determining the stereochemistry of chiral pyrazinone analogues. vulcanchem.comresearchgate.net By analyzing the crystal structure, the absolute configuration of stereocenters can be established, which is vital for understanding the biological activity of these compounds. The crystal structure also reveals information about intermolecular interactions, such as hydrogen bonding and π-stacking, which influence the physical properties of the compound in the solid state. vulcanchem.comacs.org
Advanced Analytical Techniques (e.g., Pyrolysis-Gas Chromatography-Mass Spectrometry)
In addition to the core spectroscopic methods, advanced analytical techniques can provide further characterization of pyrazinones. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful method for analyzing non-volatile compounds, including complex organic materials. wikipedia.orgpnnl.govd-nb.infounimelb.edu.au In this technique, the sample is thermally decomposed (pyrolyzed) in an inert atmosphere, and the resulting smaller, volatile fragments are separated by gas chromatography and identified by mass spectrometry. wikipedia.orgd-nb.info
Py-GC-MS can be used to study the thermal degradation pathways of pyrazinones and to identify characteristic fragmentation patterns that can serve as a "fingerprint" for a particular compound. mcgill.ca This technique is particularly useful for the analysis of pyrazinones within complex matrices, such as in food chemistry or environmental samples, where direct analysis by other methods may be challenging. mcgill.ca The information obtained from Py-GC-MS can also provide insights into the mechanisms of formation of pyrazinones during processes like the Maillard reaction. mcgill.ca
Biosynthesis and Natural Occurrence of Pyrazinone Compounds
Identification of 2(1H)-Pyrazinone Scaffolds in Natural Products
The 2(1H)-pyrazinone core is a structural feature in numerous microbial natural products. rsc.orgnih.gov These compounds can be categorized as disubstituted or the less common trisubstituted pyrazinones. nih.gov Pyrazinones are widely distributed in various life domains, including fungi, bacteria like staphylococci, streptomycetes, and myxobacteria, and even in marine sponges. researchgate.netnih.govresearchgate.net
Typically, the biosynthesis involves the condensation of two amino acid molecules, which results in C-5 of the pyrazinone ring being unsubstituted. acs.org However, a number of pyrazinone compounds have been identified with substitutions at the C-5 position, such as a methyl, acetyl, or cinnamoyl group, indicating more complex biosynthetic machinery. acs.org Examples of naturally occurring pyrazinone-containing molecules include deoxyaspergillic acid from Aspergillus flavus, phevalin from Staphylococcus species, and arglecin (B1197012) from Streptomyces. rsc.orgsemanticscholar.org Myxobacteria are also a source of pyrazinones like sorazinone B and enhypyrazinone A. rsc.org
Below is a table of representative natural products containing the 2(1H)-pyrazinone scaffold.
Table 1: Representative Natural Products with a 2(1H)-Pyrazinone Scaffold
| Natural Product | Producing Organism(s) | Key Structural Features | Citations |
|---|---|---|---|
| Deoxyaspergillic acid | Aspergillus flavus | Disubstituted pyrazinone | nih.govrsc.org |
| Flavacol | Aspergillus flavus | Disubstituted pyrazinone | nih.govrsc.org |
| Phevalin | Staphylococcus or Streptomyces species | Disubstituted pyrazinone | nih.govrsc.orgacs.org |
| Tyrvalin | Staphylococcus or Streptomyces species | Disubstituted pyrazinone | nih.govrsc.orgacs.org |
| Leuvalin | Staphylococcus or Streptomyces species | Disubstituted pyrazinone | nih.govrsc.orgacs.org |
| Aureusimines | Staphylococcus aureus | Disubstituted pyrazinones (e.g., phevalin, tyrvalin) | frontiersin.org |
| Arglecin | Streptomyces species | Disubstituted pyrazinone | nih.govrsc.org |
| Sorazinone B | Myxobacteria species | Trisubstituted pyrazinone | nih.govrsc.orgnih.gov |
| Enhypyrazinone A | Enhygromyxa sp. (Myxobacterium) | Trisubstituted pyrazinone with a cinnamoyl moiety | rsc.orgacs.org |
| Coralinone | Corallococcus exiguus (Myxobacterium) | 5-methylated, tri-alkylated pyrazinone | acs.orgnih.govnih.gov |
| Nannozinones | Nannocystis pusilla (Myxobacterium) | Pyrazinone derivatives | acs.org |
| Butrepyrazinone | Verrucosispora sp. | Pyrazinone with an unusual methylation pattern | nih.govnih.gov |
| JBIR-56 and JBIR-57 | Marine Streptomyces species | Trisubstituted pyrazinones derived from four amino acids | nih.gov |
Enzymatic Pathways in Pyrazinone Biosynthesis
The formation of the pyrazinone core in nature is primarily accomplished through sophisticated enzymatic assembly lines, namely Non-Ribosomal Peptide Synthetases (NRPS) and hybrid NRPS/Polyketide Synthase (PKS) systems. nih.govacs.org
Non-Ribosomal Peptide Synthetases (NRPSs) are large, modular enzymes that synthesize peptides without the use of ribosomes. acs.org In the context of pyrazinone biosynthesis, NRPS pathways are responsible for the condensation of two amino acid precursors. nih.govacs.org
A typical NRPS assembly line for pyrazinone synthesis is a dimodular enzyme. frontiersin.org Each module is responsible for selecting, activating, and incorporating a specific amino acid. A standard module consists of a condensation (C) domain, an adenylation (A) domain, and a thiolation (T) or peptidyl carrier protein (PCP) domain. frontiersin.orgbiorxiv.org The A-domain selects a specific amino acid and activates it as an aminoacyl adenylate. frontiersin.org The T-domain then covalently tethers the activated amino acid as a thioester. frontiersin.org The C-domain catalyzes the formation of a peptide bond between two successively tethered amino acids. frontiersin.org
In the biosynthesis of many pyrazinones, such as the aureusimines in Staphylococcus aureus, a dimodular NRPS with a C-A-T-C-A-T-R domain organization is utilized. acs.orgfrontiersin.org The final domain is a reductase (R) domain, which releases the assembled dipeptide from the enzyme as a reactive aldehyde. acs.orgfrontiersin.org This dipeptide aldehyde then undergoes spontaneous (non-enzymatic) cyclization and subsequent oxidation to form the stable 2(1H)-pyrazinone ring structure. acs.orgnih.gov
Interestingly, some pyrazinones are synthesized by non-canonical, unimodular NRPS-like enzymes that lack a C-domain. frontiersin.org For instance, in Aspergillus species, the enzyme AsaC, which contains only Adenylation-Thiolation-Reductase (ATR) domains, is capable of condensing two amino acids to form pyrazinone precursors like deoxyaspergillic acid. frontiersin.org The AsaC enzyme from A. flavus can even selectively utilize two different amino acids (isoleucine and leucine) despite having only a single A-domain. frontiersin.org
Further structural diversity in pyrazinones is achieved through hybrid NRPS/PKS pathways. nih.govnih.gov These systems combine the catalytic machinery of both peptide and polyketide synthesis to create more complex molecules. nih.govresearchgate.net
A notable example is the biosynthesis of 5-methylated pyrazinones, such as coralinone, in myxobacteria. acs.orgnih.gov Genome mining of the myxobacterium Corallococcus exiguus revealed a single hybrid NRPS/PKS gene, corA, responsible for coralinone production. nih.govnih.gov This pathway differs significantly from the typical NRPS-only routes. nih.gov
In this hybrid system, the NRPS portion assembles a dipeptide, which is then passed to the PKS module. nih.gov The PKS machinery, specifically the ketosynthase (KS) domain, catalyzes a condensation reaction with a malonyl or methylmalonyl unit. nih.govacs.org This process ultimately installs a methyl group at the C-5 position of the pyrazinone ring, a feature not typically achieved by standard NRPS pathways. acs.orgnih.gov The hybrid enzyme generates a dipeptidyl β-keto acid intermediate, which then undergoes a series of spontaneous reactions including decarboxylation, cyclization, and oxidation to yield the final 5-methylated pyrazinone. nih.gov The discovery of these hybrid systems has expanded the understanding of pyrazinone biosynthesis, revealing an elegant evolutionary solution for creating trialkylated pyrazinones. nih.govacs.org
Microbial Sources and Production
Pyrazinone natural products are synthesized by a diverse array of microorganisms, highlighting their widespread ecological importance. researchgate.netnih.gov Key microbial producers include fungi from the genus Aspergillus and bacteria such as Streptomyces, Staphylococcus, and myxobacteria. frontiersin.orgnih.govnih.gov
Aspergillus : Species like Aspergillus flavus are well-known producers of pyrazinones, including aspergillic acid and its precursor, deoxyaspergillic acid. nih.govrsc.orgfrontiersin.org The biosynthesis is governed by the asa gene cluster, which features the core NRPS-like enzyme AsaC. frontiersin.org
Streptomyces : This genus of actinomycetes is a rich source of bioactive compounds, including several pyrazinones like phevalin, arglecin, and the more complex JBIR-56. nih.govnih.govnih.gov
Staphylococcus : The human pathogen Staphylococcus aureus produces pyrazinones known as aureusimines (e.g., phevalin, tyrvalin), which act as virulence factors. frontiersin.orgnih.gov Their synthesis is directed by a dimodular NRPS called AusA. frontiersin.org
Myxobacteria : These soil-dwelling bacteria are prolific producers of secondary metabolites. acs.orgfrontiersin.org They synthesize a range of unique pyrazinones, including nannozinones, sorazinones, and the 5-methylated coralinones. acs.orgnih.gov The discovery of pyrazinones in myxobacteria like Corallococcus, Nannocystis, and Enhygromyxa underscores their role as signaling molecules in complex bacterial behaviors like cellular aggregation. acs.orgnih.govmdpi.com
Table 2: Microbial Sources of 2(1H)-Pyrazinone Compounds
| Microbial Genus | Example Species | Produced Pyrazinone(s) | Biosynthetic Pathway | Citations |
|---|---|---|---|---|
| Aspergillus | A. flavus, A. sclerotiorum | Deoxyaspergillic acid, Flavacol | Unimodular NRPS-like (AsaC) | frontiersin.org |
| Staphylococcus | S. aureus | Aureusimines (Phevalin, Tyrvalin) | Dimodular NRPS (AusA) | frontiersin.orgnih.gov |
| Streptomyces | Streptomyces sp. | Phevalin, Arglecin, JBIR-56 | NRPS | nih.govnih.govnih.gov |
| Myxobacteria | Corallococcus exiguus | Coralinone | Hybrid NRPS/PKS | acs.orgnih.govnih.gov |
| Myxobacteria | Nannocystis pusilla | Nannozinones, Sorazinone B | NRPS | acs.org |
| Myxobacteria | Enhygromyxa sp. | Enhypyrazinone A | NRPS | acs.orgmdpi.com |
Advanced Research Applications and Mechanistic Insights of 2 1h Pyrazinones
Molecular Design and Chemical Biology Tools
The structural attributes of the 2(1H)-pyrazinone ring system, characterized by its conformational rigidity and capacity for diverse substitutions, make it an attractive starting point for the rational design of biologically active molecules. mdpi.comdiva-portal.org
Pyrazinone Scaffolds as Building Blocks in Drug Discovery Research
The 2(1H)-pyrazinone scaffold is a versatile building block in the creation of pharmacologically active compounds. nih.govrsc.org Its utility is demonstrated by its incorporation into a range of molecules targeting various diseases. Notable examples include the antiviral drug Favipiravir, which is active against influenza viruses, and BMS-764459, a potent antagonist of the corticotropin-releasing factor-1 (CRF1) receptor, which is implicated in depression and anxiety disorders. nih.govrsc.org Furthermore, certain pyrazinone derivatives have been developed as fungicides that disrupt tubulin polymerization. nih.govrsc.org
The synthesis of these scaffolds often involves the condensation of α-amino acid amides with 1,2-dicarbonyl compounds, a method that allows for the introduction of various substituents to modulate the pharmacological profile of the resulting molecules. nih.govrsc.org The adaptability of the pyrazinone core has also been leveraged in the design of inhibitors for enzymes such as thrombin and human leukocyte elastase. lookchem.com The ability to generate libraries of substituted pyrazinones through techniques like polymer-assisted solution-phase (PASP) synthesis has further accelerated their exploration in drug discovery. acs.org
Table 1: Examples of Bioactive 2(1H)-Pyrazinone Derivatives
| Compound | Biological Activity | Therapeutic Area |
|---|---|---|
| Favipiravir | Viral RNA polymerase inhibitor | Antiviral (Influenza) |
| BMS-764459 | CRF1 receptor antagonist | Anxiety/Depression |
| Dapivirine | Non-nucleoside reverse transcriptase inhibitor | Antiviral (HIV) |
| Etravirine | Non-nucleoside reverse transcriptase inhibitor | Antiviral (HIV) |
Applications as Additives in Peptide Synthesis Methodologies (e.g., DCC Method)
Beyond their role as core scaffolds in drug molecules, pyrazinone derivatives have found utility as additives in chemical synthesis. Specifically, 1-hydroxy-5,6-dimethyl-2(1H)-pyrazinone has been identified as an effective additive in peptide synthesis conducted via the dicyclohexylcarbodiimide (B1669883) (DCC) method. oup.comoup.com In this context, the additive helps to suppress racemization and improve the yield of the desired peptide product. oup.comoup.com These N-hydroxyamide-containing heterocycles are highly soluble in water, a key property for their application as additives in peptide synthesis. oup.com
Exploration of Biological Target Interactions and Pathways
The 2(1H)-pyrazinone scaffold has been successfully employed to design molecules that interact with a variety of biological targets, including enzymes and receptors, demonstrating its broad applicability in chemical biology and pharmacology.
Enzyme Inhibition Studies
Derivatives of 2(1H)-pyrazinone have been extensively investigated as inhibitors of several key enzymes implicated in human diseases. nih.govrsc.org
Reverse Transcriptase: A series of 3,5-disubstituted pyrazinone derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent activity against HIV-1. nih.govrsc.orgacs.org The synthesis of these compounds often involves the coupling of a 3-anilino-5-halopyrazinone scaffold with various phenols and thiophenols. acs.org Structure-activity relationship (SAR) studies have shown that substituents at the 4-position of the aniline (B41778) ring and the 6-position of the pyrazinone ring can significantly influence antiviral activity against both wild-type and mutant strains of HIV-1. acs.org
Thrombin: The pyrazinone core has been utilized in the design of thrombin inhibitors, which are of interest as antithrombotic agents. nih.govrsc.orglookchem.com Structure-based drug design has been employed to develop pyrazinone inhibitors of the Tissue Factor/Factor VIIa (TF/VIIa) complex, which are highly selective over other serine proteases in the coagulation cascade like thrombin and Factor Xa. acs.org
Akt Kinase: A collection of potential allosteric Akt kinase inhibitors featuring a 2(1H)-pyrazinone ring has been synthesized. nih.govrsc.org Screening of these compounds has led to the identification of derivatives that are selective for different isoforms of Akt kinase (Akt1, Akt2, or both). nih.govrsc.org
NS3 Protease: Researchers have designed and synthesized novel inhibitors of the hepatitis C virus (HCV) NS3 protease based on a 2(1H)-pyrazinone scaffold. diva-portal.org These inhibitors, which incorporate a P2 phenylglycine or glycine (B1666218) residue, have been evaluated against both the wild-type enzyme and resistant variants. diva-portal.org This work has led to the discovery of achiral and rigidified inhibitors with improved potency compared to their peptide-based predecessors. diva-portal.org
Table 2: Pyrazinone Derivatives as Enzyme Inhibitors
| Enzyme Target | Example Pyrazinone Derivative Class | Disease Area |
|---|---|---|
| HIV-1 Reverse Transcriptase | 3,5-disubstituted pyrazinones | HIV/AIDS |
| Thrombin / TF/VIIa | Substituted pyrazinones | Thrombosis |
| Akt Kinase | 2(1H)-pyrazinone regioisomers | Cancer |
| HCV NS3 Protease | 2(1H)-pyrazinone peptidomimetics | Hepatitis C |
Receptor Agonism/Antagonism Studies (e.g., Opioid Receptors: Mu and Delta)
The 2(1H)-pyrazinone platform has proven to be an ideal framework for the development of stable and lipophilic opioid receptor ligands. nih.gov A series of pyrazinone derivatives have been synthesized and shown to interact with high affinity and selectivity at mu (µ) and delta (δ) opioid receptors. nih.govnih.gov For instance, compounds incorporating 2',6'-dimethyl-l-tyrosine (Dmt) linked to a pyrazinone ring have exhibited potent µ-agonist activity. nih.govnih.gov One such compound, 3-[H-Dmt-NH-(CH2)4]-6-β-phenethyl-5-methyl-2(1H)-pyrazinone, displayed a high affinity for µ-opioid receptors (Kiµ = 0.13 nM) and potent µ-agonist activity. nih.govnih.gov
Ligand Design Principles for Opioid Receptor Affinity and Selectivity
The design of pyrazinone-based opioid ligands has been guided by key structure-activity relationships. A critical factor for enhancing receptor affinity and bioactivity is the substitution of the typical tyrosine residue with 2',6'-dimethyl-l-tyrosine (Dmt). rsc.orgnih.gov The dimerization of the Dmt pharmacophore through a pyrazinone linker has been shown to result in high µ-affinity and potent in vitro and in vivo functional bioactivity. nih.gov
The length of the aminoalkyl chain connecting the Dmt residue to the pyrazinone core is another crucial determinant of opioid receptor affinity and functional activity. nih.gov Furthermore, the nature of the substituent on the pyrazinone ring also plays a significant role. nih.gov For example, in a series of 3,6-bis[Dmt-NH-(CH2)n]-2(1H)-pyrazinones, variations in the number of methylene (B1212753) units in the linker produced compounds with distinct binding affinities for µ- and δ-opioid receptors and different bioactivity profiles. acs.org Interestingly, N-allylation of Dmt-containing pyrazinone agonists can convert them into potent µ-opioid antagonists. rsc.orgebi.ac.uk
Exploration of Receptor Subtype Specificity (e.g., mu1, mu2)
While research specifically on 1,6-dimethyl-2(1H)-pyrazinone's receptor specificity is limited, studies on structurally related pyrazinone derivatives provide significant insights into their potential interactions with opioid receptors. Novel bioactive opioid mimetic agonists that contain a pyrazinone ring have been shown to interact with both mu (µ) and delta (δ) opioid receptors. nih.gov
One particular study on a complex pyrazinone derivative, [3-(4'-Dmt-aminobutyl)-6-(3'-Dmt-aminopropyl)-5-methyl-2(1H)pyrazinone], demonstrated high affinity and selectivity for the mu-opioid receptor. nih.gov Further investigation using specific opioid antagonists revealed differential effects on antinociception, indicating that the compound's action is mediated through distinct receptor subtypes depending on the location within the central nervous system. nih.gov In spinal antinociception, the compound acted through both mu- and delta-opioid receptors, with a primary role for the mu2-receptor subtype. nih.gov However, at the supraspinal level, the mu1-receptor subtype was found to be dominant. nih.gov This highlights the nuanced interactions of pyrazinone-based compounds with opioid receptor subtypes, a critical area for the development of targeted analgesics.
Table 1: Receptor Subtype Specificity of a Pyrazinone Opioid Mimetic Agonist
| Feature | Observation | Source |
|---|---|---|
| Primary Receptor Affinity | High affinity and selectivity for mu-opioid receptors. | nih.gov |
| Spinal Antinociception | Mediated by mu- and delta-opioid receptors, primarily through the mu2-subtype. | nih.gov |
| Supraspinal Antinociception | Dominated by the mu1-receptor subtype. | nih.gov |
Mechanistic Investigations of Antimicrobial Activity (e.g., against MRSA via Protease/Kinase Inhibition, Quorum Sensing Modulation)
The pyrazinone scaffold is a common feature in natural products possessing a broad spectrum of biological properties, including kinase and protease inhibition and quorum sensing modulation. nih.govacs.org These mechanisms are central to their antimicrobial effects. Pyrazinone derivatives are implicated in regulating the virulence of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). acs.orgmdpi.com
The potential for pyrazinones to act against MRSA through mechanisms other than those targeted by beta-lactam antibiotics makes them promising candidates for new drug development. mdpi.com Research suggests that their efficacy may stem from the inhibition of key cellular enzymes. mdpi.com Pyruvate kinase (PK) has been identified as an essential 'hub' protein in MRSA, with structural features distinct from human homologs, making it a viable target for novel antimicrobial agents. researchgate.netnih.gov Studies have identified non-pyrazinone compounds that act as potent MRSA PK inhibitors, validating this enzyme as a druggable target. researchgate.netnih.gov The known ability of the general pyrazinone scaffold to inhibit kinases suggests this is a plausible mechanism for their anti-MRSA activity. nih.govacs.orgmdpi.com Additionally, the modulation of quorum sensing pathways is another key mechanism by which pyrazinones can control bacterial virulence. nih.govacs.org
Table 2: Investigated Antimicrobial Mechanisms of Pyrazinone Scaffolds
| Mechanism | Target Organism/Process | Effect | Source |
|---|---|---|---|
| Kinase Inhibition | General property, potential against MRSA. | Inhibition of essential enzymes like Pyruvate Kinase (PK). | nih.govmdpi.comresearchgate.net |
| Protease Inhibition | General property. | Disruption of key cellular and virulence processes. | nih.govacs.org |
| Quorum Sensing Modulation | Staphylococcus aureus | Regulation of virulence factor expression. | nih.govacs.orgmdpi.com |
Roles in Microbial Communication and Signaling (e.g., Biofilm Formation, Virulence Regulation, Autoinducer-3)
Pyrazinones are crucial signaling molecules within the microbial world, playing significant roles in quorum sensing (QS), a cell-to-cell communication process that allows bacteria to coordinate collective behaviors. nih.govacs.orgresearchgate.net These molecules are found across all microbial domains and are integral to intra- and interspecies signaling. nih.govacs.org
Modulation of Cellular Processes (e.g., Cell Proliferation, Apoptosis Induction in in vitro models)
Research into various pyrazinone derivatives has revealed their capacity to modulate fundamental cellular processes such as proliferation and apoptosis. Several studies have demonstrated the antiproliferative and cytotoxic activities of these compounds against a range of human tumor cell lines. acs.orgresearchgate.net
For example, certain nannozinone and sorazinone compounds, which are complex pyrazinone derivatives, showed moderate antiproliferative activity against hepatic stellate cells (HSC-T6). acs.org Flow cytometric analysis indicated that this inhibition of cell proliferation was achieved, at least in part, by inducing apoptosis. acs.org In another study, a series of alkylated 2(1H)-pyrazinone derivatives were evaluated against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines. researchgate.net One compound, 3,6-diisobutyl-2(1H)-pyrazinone, exhibited potent and selective activity against the HCT-116 cell line. researchgate.net Furthermore, other pyrazinone-based kinase inhibitors have been shown to induce cell cycle arrest, typically at the G0/G1 phase, and subsequent apoptosis. nih.gov These findings highlight the potential of the pyrazinone scaffold as a basis for developing novel anticancer agents that function by interfering with cell cycle progression and promoting programmed cell death.
Table 3: Antiproliferative and Apoptotic Effects of Pyrazinone Derivatives
| Compound/Derivative Class | Cell Line | Effect | IC50 Value | Source |
|---|---|---|---|---|
| Nannozinone A | HSC-T6 | Moderate antiproliferative activity, apoptosis induction. | 9.7 µM | acs.org |
| Sorazinone A | HSC-T6 | Moderate antiproliferative activity, apoptosis induction. | 3.3 µM | acs.org |
| 3,6-diisobutyl-2(1H)-pyrazinone | HCT-116 | Potent and selective cytotoxic activity. | 1.5 µg/mL | researchgate.net |
Immunological Modulatory Effects
The pyrazinone class of natural products is recognized for exhibiting various immunological effects on human tissue. nih.gov While direct studies on this compound are not widely available, research on related heterocyclic compounds provides evidence for their immunomodulatory potential. For instance, a study on pyrazoline derivatives, which also feature a nitrogen-containing heterocyclic ring, demonstrated significant anti-inflammatory and modulatory effects on the innate immune system. nih.gov
In this study, the pyrazoline compounds were shown to significantly reduce the levels of nitric oxide (NO) and pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor (TNF), and Interleukin-6 (IL-6), in stimulated macrophages. nih.gov Furthermore, these compounds were capable of reducing immune cell migration and enhancing efferocytosis, the process of clearing apoptotic cells by phagocytes. nih.gov These effects were confirmed in an in vivo model, underscoring their potential to modulate inflammatory responses. nih.gov These findings, coupled with the general observation of immunological effects from the pyrazinone class, suggest that pyrazinones could serve as valuable scaffolds for developing agents that modulate immune responses. nih.gov
Development of Chemical Probes for Biological Systems
The 2(1H)-pyrazinone heterocycle is a versatile and privileged scaffold that has been widely exploited for the development of chemical probes to investigate complex biological systems. researchgate.netresearchgate.net By designing and synthesizing libraries of pyrazinone derivatives, researchers can create tools to selectively target and study the function of specific proteins, such as kinases and receptors. researchgate.netnih.gov
The development of pyrazinone-based kinase inhibitors is a prime example. Kinases are crucial in cell signaling, and their dysregulation is linked to diseases like cancer. researchgate.netnih.gov The pyrazinone motif can fulfill the structural requirements for ATP-competitive inhibition of these enzymes. researchgate.net Rapid synthesis methods allow for the creation of diverse 3,5- and 3,6-disubstituted-2(1H)-pyrazinones, which can be screened against panels of kinases to identify potent and selective inhibitors. researchgate.net These inhibitors then serve as chemical probes to elucidate the roles of specific kinases in cellular pathways. Similarly, N-hydroxyamide-containing pyrazinones have been synthesized as specific ligands to probe and study iron(III) complex formation. shinshu-u.ac.jp The adaptability of the pyrazinone core allows for its use in creating tailored molecules to explore and understand a wide range of biological targets and processes.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3,6-dimethylpyrazin-2(1H)-one |
| [3-(4'-Dmt-aminobutyl)-6-(3'-Dmt-aminopropyl)-5-methyl-2(1H)pyrazinone] |
| 3,6-diisobutyl-2(1H)-pyrazinone |
| Epinephrine (B1671497) |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
| Nannozinone A |
| Nitric Oxide |
| Norepinephrine (B1679862) |
| Sorazinone A |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,6-dimethyl-2(1H)-pyrazinone, and how do reaction conditions influence yield?
- The compound is synthesized via condensation of α-amino acid derivatives (e.g., diglycine) with α-dicarbonyls like glyoxal or methylglyoxal in Maillard reaction (MR) or Amadori rearrangement product (ARP) systems . Alternative methods include palladium-catalyzed reductions of chlorinated precursors (e.g., 3,5-dichloropyrazinones) using sodium formate, though intermediates may form due to stabilizing π–π interactions between pyrazinone and phenyl rings in catalysts like Pd(PPh₃)₄ . Reaction temperature, peptide sequence, and solvent choice critically affect product distribution and purity. For example, glycine-proline systems favor pyrrolizines over pyrazinones at 180°C .
Q. How is this compound identified and characterized in complex mixtures?
- Nuclear magnetic resonance (NMR) is essential for structural elucidation. Key signals include methyl group resonances (δ ~2.5 ppm for CH₃) and pyrazinone ring protons (δ ~7.5–8.5 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight, while fluorescence spectroscopy detects its strong emission at ~400–450 nm, a property linked to MR fluorescence intensity . Crystallography can resolve π–π stacking interactions (e.g., 3.08–3.25 Å between pyrazinone and phenyl rings in intermediates) .
Q. What role does this compound play in flavor generation, and how is its formation optimized?
- It contributes to peptide-specific aromas in food systems. Formation is enhanced in peptide-ARP systems (e.g., diglycine-glucose) compared to free amino acids, as peptides dominate real food matrices. Optimizing α-dicarbonyl precursors (e.g., diacetyl) and reaction pH (5–7) increases yield . GC-MS headspace analysis tracks volatile pyrazinones, though non-volatile derivatives may require HPLC-UV/fluorescence detection .
Advanced Research Questions
Q. What factors influence the stability of synthetic intermediates during this compound preparation?
- Palladium-catalyzed reactions often stall at intermediates due to steric and electronic effects. Substituents like para-methoxybenzyl groups on N-1 enhance stability via π–π interactions with triphenylphosphine ligands, as seen in Pd complexes with phenyl ring centroid distances of ~3.1 Å . Reducing agents (e.g., NaBH₄) or acidic conditions may bypass intermediates, but structural analogs require computational modeling (e.g., DFT) to predict stability .
Q. How does the fluorescence property of this compound impact its detection in Maillard reaction systems?
- Its fluorescence (λₑₓ ~350 nm, λₑₘ ~450 nm) overlaps with MR fluorophores like α-dicarbonyls, complicating direct quantification. Time-resolved fluorescence or HPLC-coupled fluorescence detectors differentiate pyrazinones from background signals . Quantum yield calculations (e.g., using integrated sphere methods) confirm its contribution to overall MR fluorescence, aiding mechanistic studies .
Q. How can structural modifications of pyrazinones enhance their bioactivity in drug design?
- Substituents at C-3 and C-6 influence pharmacological activity. For example, 3,6-di-sec-butyl-2(1H)-pyrazinone exhibits antifungal properties, while amidinophenyl derivatives inhibit coagulation factor VIIa by targeting Asp60/Lys60 residues . Structure-activity relationship (SAR) studies using X-ray crystallography (e.g., PDB 1W7X) guide modifications to improve binding affinity .
Q. What analytical strategies resolve contradictions in proposed formation pathways of pyrazinones across studies?
- Isotopic labeling (e.g., ¹³C-glycine in MR systems) tracks carbon sourcing, distinguishing between Strecker degradation and ARP pathways . Comparative studies using model systems (e.g., diglycine vs. triglycine) isolate peptide-length effects, while LC-MS/MS quantifies pathway-specific intermediates . Contradictions in thermal stability are addressed via thermogravimetric analysis (TGA) and Arrhenius modeling .
Methodological Notes
- Synthetic Optimization : Use α-aminohydroxamic acids instead of amides to bypass reduction steps .
- Toxicology Screening : Prioritize Ames tests and cytotoxicity assays (e.g., MTT on Caco-2 cells) for food additive applications .
- Database Cross-Referencing : Validate spectral data against the Cambridge Structural Database (CSD) to confirm π–π interaction metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
